molecular formula C14H14N2O2 B2437883 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide CAS No. 1834349-31-3

2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B2437883
CAS No.: 1834349-31-3
M. Wt: 242.278
InChI Key: GFEVCNPENCTJAI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide represents a complex acetamide derivative featuring two distinct aromatic ring systems. Based on standard nomenclature principles, this molecule incorporates a 4-aminophenyl group attached to the acetyl carbon and an N-(2-hydroxyphenyl) group linked to the amide nitrogen. The molecular formula would be C₁₄H₁₄N₂O₂, indicating a molecular weight of approximately 242.27 g/mol.

The systematic International Union of Pure and Applied Chemistry name follows standard conventions for acetamide derivatives. The compound features two key functional groups: an amino group (-NH₂) positioned para to the acetyl linkage on one benzene ring, and a hydroxyl group (-OH) positioned ortho to the amide nitrogen on the second benzene ring. This structural arrangement creates potential for intramolecular hydrogen bonding interactions between the hydroxyl group and the amide functionality.

While the search results contain extensive information about related compounds such as 2-(4-aminophenyl)acetamide and N-(2-hydroxyphenyl)acetamide, the specific combination compound has not been thoroughly characterized in the available literature. The closest structural analogs found include 2-(4-aminophenyl)acetamide, which shares the aminophenyl acetamide backbone, and salicylamide (N-(2-hydroxyphenyl)acetamide), which contains the hydroxyphenyl amide component.

Properties

IUPAC Name

2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-7-5-10(6-8-11)9-14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEVCNPENCTJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-hydroxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

2-(4-Aminophenyl)-N-(2-hydroxyphenyl)acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Oxidation : Produces quinone derivatives.
  • Reduction : Leads to amino derivatives.
  • Substitution : Allows for the introduction of nitro, sulfonyl, or halogenated groups.

This compound's unique structure facilitates the exploration of reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. Notable applications include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to diseases, which could lead to therapeutic applications.
  • Cellular Studies : Its interactions with cellular components can provide insights into cellular processes and signaling pathways.

Medicine

The therapeutic potential of this compound is being explored for various medical applications:

  • Anti-inflammatory Effects : Studies suggest it may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Research :
    A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of similar compounds and highlighted the importance of structural modifications in enhancing efficacy while reducing toxicity .
  • Enzyme Inhibition Studies :
    Research conducted on enzyme inhibition demonstrated that derivatives of this compound showed significant inhibitory activity against acetylcholinesterase, which is crucial for neurodegenerative disease management .
  • Biological Activity Assessment :
    A comprehensive evaluation indicated that this compound exhibited notable cytotoxicity against cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

  • 2-(4-aminophenyl)-N-(2-methoxyphenyl)acetamide
  • 2-(4-aminophenyl)-N-(2-chlorophenyl)acetamide
  • 2-(4-aminophenyl)-N-(2-nitrophenyl)acetamide

Comparison:

  • 2-(4-aminophenyl)-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxy group, which may affect its solubility and reactivity.
  • 2-(4-aminophenyl)-N-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and its reactivity in substitution reactions.
  • 2-(4-aminophenyl)-N-(2-nitrophenyl)acetamide: The nitro group can significantly alter the compound’s reactivity, particularly in reduction reactions, and may impart different biological activities.

2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(4-Aminophenyl)-N-(2-hydroxyphenyl)acetamide, also known as NA-2, is a compound of considerable interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H13N2O\text{C}_{13}\text{H}_{13}\text{N}_{2}\text{O}

This structure features an amine group and a hydroxyl group, which are critical for its biological activity.

Target Interactions:
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Biochemical Pathways:
The compound has been shown to modulate several signaling pathways associated with oxidative stress and inflammation. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells .

Antimicrobial Activity

Studies have demonstrated that NA-2 possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains highlights its potential as a therapeutic agent in combating infections.

Anticancer Properties

NA-2 has been evaluated for its anticancer activity in multiple studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The compound's IC50 values indicate potent activity, often lower than those of established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

In animal models, NA-2 has demonstrated protective effects against acute kidney injury by attenuating inflammation and oxidative stress. It was found to significantly reduce levels of inflammatory markers such as COX-2 and iNOS while promoting the expression of protective genes like HO-1 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus and Enterococcus
AnticancerIC50 values < 5 µM for various cancer cell lines
Anti-inflammatoryReduced COX-2 expression in AKI models

Case Study: Acute Kidney Injury Model

In a study involving glycerol-induced acute kidney injury in mice, NA-2 was administered at doses of 50 mg/kg. The results indicated significant protection against renal tubular necrosis, with decreased serum urea and creatinine levels observed in treated animals. The study concluded that NA-2 could be a viable candidate for further clinical research targeting kidney injuries .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that NA-2 exhibits superior biological activities due to its unique functional groups:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
4-AminophenolModerateLowLacks hydroxyl group
N-(2-Hydroxyphenyl)acetamideLowModerateLess effective than NA-2
This compoundHighHighSuperior due to combined effects

Q & A

Q. What are the established synthetic routes for 2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide, and what are the key challenges in purification?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a nitro precursor (e.g., N-(4-nitrophenyl)-2-(phenylthio)acetamide) can be reduced using SnCl₂·2H₂O in acidic conditions to yield the 4-aminophenyl intermediate, followed by coupling with 2-hydroxyphenyl derivatives . Key challenges include:

  • Byproduct Formation : Residual nitro groups or incomplete reduction require careful monitoring via TLC or HPLC.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) is often necessary due to polar hydroxyl and amide groups. Recrystallization in ethanol may improve purity .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

  • X-ray Crystallography : Resolves intramolecular hydrogen bonding between the hydroxyl group and amide oxygen, critical for stability .
  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 6.5–7.5 ppm confirm aromatic protons; δ 2.1–2.3 ppm corresponds to the acetamide methyl group .
    • ¹³C-NMR : Carbonyl signals at ~168 ppm validate the amide bond .
  • IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O phenolic) .

Q. What biological activities have been reported for this compound, and what mechanistic hypotheses exist?

Methodological Answer:

  • Immunomodulation : Structural analogs (e.g., SR1001) act as RORγt inverse agonists, suppressing TH17 differentiation, suggesting potential anti-autoimmune applications .
  • Antimicrobial Activity : Sulfur-containing derivatives exhibit activity against S. aureus (MIC: 8–32 µg/mL), likely via disruption of bacterial membrane integrity .
  • Antioxidant Potential : The 2-hydroxyphenyl moiety may scavenge free radicals via hydrogen donation, though direct evidence requires further ESR studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents on the phenyl ring?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce nucleophilicity, complicating coupling reactions. Strategies include:

  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce arylboronic acids .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Yield Data : Reported yields drop from 42% (electron-donating –OCH₃) to 24% (–CF₃) under identical conditions .

Q. How should researchers address contradictions in reported structural assignments of hydroxylated metabolites?

Methodological Answer: Misassignments arise from regioisomerism (ortho vs. meta hydroxylation). For example:

  • Case Study : A metabolite initially assigned as 2-(3-hydroxyphenyl)acetamide sulfate (M1) was corrected to 2-(2-hydroxyphenyl)acetamide sulfate via LC-HRMS/MS and ¹H-NMR coupling patterns .
  • Resolution Workflow :
    • Synthesize both isomers and compare retention times (HPLC).
    • Analyze NOESY correlations to confirm spatial proximity of hydroxyl/amide groups .

Q. What methodological approaches are recommended to resolve discrepancies in pharmacological data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., RORγt inhibition ranging from 100 nM to 1 µM) may stem from:

  • Assay Conditions : Varying cellular models (primary T-cells vs. transfected HEK293) .
  • Compound Stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across studies .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Target the RORγt ligand-binding domain (PDB: 4NPD) to prioritize substituents enhancing hydrophobic interactions .
  • QSAR Models : Correlate logP values (2.1–3.5) with permeability across Caco-2 cell monolayers .
  • ADMET Prediction : Use SwissADME to flag analogs with high hepatotoxicity risk (e.g., >3 aromatic rings) .

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